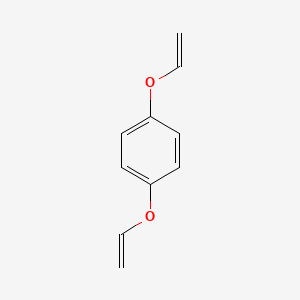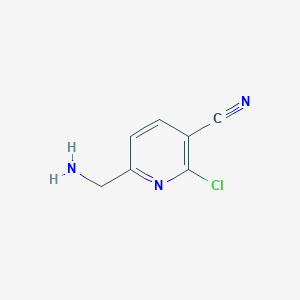
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a tetrazole ring, which is known for its diverse biological activities and its role as a bioisostere of carboxylic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide typically involves multiple stepsThis can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile intermediate . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The use of molecular iodine in the presence of ammonia can facilitate the formation of the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
化学反应分析
Types of Reactions
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups within the compound.
Substitution: The phenyl ring and the tetrazole moiety can undergo substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
作用机制
The mechanism of action of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in prostate cancer cells, this compound has been shown to down-regulate F-actin and paxillin, leading to the inhibition of cell proliferation and induction of apoptosis . The tetrazole moiety plays a crucial role in these interactions by serving as a hydrogen bond acceptor and stabilizing the compound’s binding to its targets.
相似化合物的比较
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its role as a xanthine oxidase inhibitor.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in various research fields.
属性
CAS 编号 |
878955-30-7 |
|---|---|
分子式 |
C18H15N5O3 |
分子量 |
349.3 g/mol |
IUPAC 名称 |
3-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-18(10-12-5-2-3-8-15(12)16(24)26-18)17(25)20-13-6-4-7-14(9-13)23-11-19-21-22-23/h2-9,11H,10H2,1H3,(H,20,25) |
InChI 键 |
SJTILXWFZPISBP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
溶解度 |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)

![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)




